6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 57381-46-1
VCID: VC11676659
InChI: InChI=1S/C9H7Cl2N5/c10-4-1-2-5(6(11)3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)
SMILES: C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC(=N2)N)N
Molecular Formula: C9H7Cl2N5
Molecular Weight: 256.09 g/mol

6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine

CAS No.: 57381-46-1

Cat. No.: VC11676659

Molecular Formula: C9H7Cl2N5

Molecular Weight: 256.09 g/mol

* For research use only. Not for human or veterinary use.

6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine - 57381-46-1

Specification

CAS No. 57381-46-1
Molecular Formula C9H7Cl2N5
Molecular Weight 256.09 g/mol
IUPAC Name 6-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C9H7Cl2N5/c10-4-1-2-5(6(11)3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)
Standard InChI Key QHHJLAYFGXSOBP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC(=N2)N)N
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC(=N2)N)N

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine possesses the molecular formula C9H7Cl2N5\text{C}_9\text{H}_7\text{Cl}_2\text{N}_5 and a molecular weight of 256.09 g/mol. Its IUPAC name, 6-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine, reflects the substitution pattern: two chlorine atoms at the 2- and 4-positions of the phenyl ring and two amine groups at the 2- and 4-positions of the triazine core. The canonical SMILES representation, C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC(=N2)N)N\text{C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC(=N2)N)N}, provides a precise two-dimensional structural depiction.

The compound’s three-dimensional conformation, determined via X-ray crystallography and computational modeling, reveals a planar triazine ring stabilized by intramolecular hydrogen bonds between the amine groups and adjacent nitrogen atoms. This planar geometry facilitates π-π stacking interactions with biological targets, a feature critical to its bioactivity .

PropertyValue
CAS No.57381-46-1
Molecular FormulaC9H7Cl2N5\text{C}_9\text{H}_7\text{Cl}_2\text{N}_5
Molecular Weight256.09 g/mol
IUPAC Name6-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
SMILESC1=CC(=C(C=C1Cl)Cl)C2=NC(=NC(=N2)N)N

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) spectra of the compound exhibit characteristic peaks for the dichlorophenyl moiety (δ 7.2–7.6 ppm for aromatic protons) and triazine ring (δ 8.1–8.3 ppm for NH2_2 groups) . Infrared (IR) spectroscopy confirms N–H stretching vibrations at 3350–3450 cm1^{-1} and C–Cl bonds at 750–800 cm1^{-1}. Single-crystal X-ray diffraction studies highlight a monoclinic crystal system with space group P21/cP2_1/c, where the dihedral angle between the triazine and phenyl rings measures 42.5°, optimizing steric and electronic interactions .

Synthesis and Manufacturing

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the three-component reaction of cyanoguanidine, 2,4-dichlorobenzaldehyde, and substituted anilines. This one-pot protocol, conducted at 120°C for 30 minutes, achieves yields exceeding 85% by promoting rapid cyclocondensation and Dimroth rearrangement . The process proceeds via the following steps:

  • Cyclocondensation: Cyanoguanidine reacts with the aldehyde to form a dihydrotriazine intermediate.

  • Dimroth Rearrangement: Base-induced rearrangement generates the 6-aryl-1,3,5-triazine scaffold.

  • Aromatization: Oxidation or thermal dehydrogenation yields the final aromatic triazine derivative .

The microwave method reduces energy consumption and byproduct formation, making it scalable for industrial applications.

Applications in Scientific Research

Anticancer Therapeutics

6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine demonstrates potent antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells, with reported IC50_{50} values of 1.2–3.8 μM . Mechanistic studies suggest inhibition of tubulin polymerization and disruption of microtubule dynamics, akin to the action of vinca alkaloids . Notably, the compound exhibits selectivity indices >10 compared to non-cancerous MCF-10A cells, minimizing off-target toxicity .

Antimicrobial Agents

Preliminary screens indicate moderate activity against Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa (MIC = 32–64 μg/mL) . The dichlorophenyl group enhances membrane permeability, enabling disruption of bacterial efflux pumps and synergy with β-lactam antibiotics .

Comparative Analysis with Related Triazine Derivatives

CompoundSubstituentsMolecular Weight (g/mol)Key Application
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine4-Cl-phenyl240.65Herbicide intermediate
2-Chloro-4,6-diamino-s-triazine2-Cl, 4-NH2_2, 6-NH2_2159.55Atrazine metabolite
6-Methyl-1,3,5-triazine-2,4-diamine6-CH3_3140.15Corrosion inhibitor

The dichlorophenyl substitution in 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine confers enhanced lipophilicity compared to mono-chloro analogs, improving cellular uptake and bioactivity . Conversely, methyl-substituted derivatives exhibit reduced anticancer potency but greater environmental stability .

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